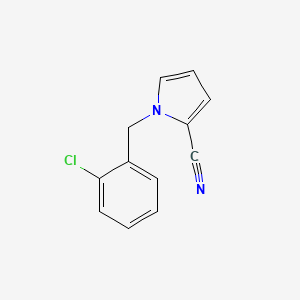![molecular formula C23H27N3O4S2 B2961665 2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-diethylsulfamoyl)benzoate CAS No. 953172-67-3](/img/structure/B2961665.png)
2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-diethylsulfamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(piperidin-1-yl)benzo[d]thiazol-6-ol” is similar to the one you’re asking about . It has a molecular weight of 234.32 and is a solid in its physical form .
Synthesis Analysis
A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been analyzed and confirmed by 1H and 13C NMR .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed based on their C, H, and N analysis .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of 2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-diethylsulfamoyl)benzoate involves key steps such as the reaction of ethyl 2-aminobenzo[d]thiazole-6-carboxylate with piperidine using copper(II) bromide. This process yields ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate, which, when reacted with NaOH, produces 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylic acid. These intermediates have been characterized using various spectroscopic techniques, including 1H & 13C NMR and IR, demonstrating their structural integrity and the potential for further modification (Shafi, Rajesh, & Senthilkumar, 2021).
Biological Activities
The biological evaluation of derivatives of this compound has shown promising results in terms of antibacterial and antifungal activities. Specifically, certain synthesized compounds exhibit good antibacterial activity, while others demonstrate effective antifungal properties. These findings suggest potential applications in developing new antimicrobial agents (Shafi, Rajesh, & Senthilkumar, 2021).
Mécanisme D'action
Target of Action
Similar compounds have been evaluated for anti-inflammatory activity . The targets could be enzymes like cyclooxygenase (COX), which play a crucial role in the inflammatory response.
Mode of Action
Similar compounds have shown inhibition of cox enzymes . These enzymes are responsible for the production of prostaglandins, which are mediators of inflammation. By inhibiting these enzymes, the compound could potentially reduce inflammation.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential anti-inflammatory properties . This pathway is responsible for the production of prostaglandins and other inflammatory mediators. By inhibiting COX enzymes, the compound could disrupt this pathway, leading to a reduction in inflammation.
Result of Action
The result of the compound’s action would likely be a reduction in inflammation, given its potential anti-inflammatory properties . This could be due to a decrease in the production of inflammatory mediators like prostaglandins.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2-piperidin-1-yl-1,3-benzothiazol-6-yl) 4-(diethylsulfamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S2/c1-3-26(4-2)32(28,29)19-11-8-17(9-12-19)22(27)30-18-10-13-20-21(16-18)31-23(24-20)25-14-6-5-7-15-25/h8-13,16H,3-7,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKYGOOTQJFARQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)N=C(S3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-diethylsulfamoyl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Phenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2961591.png)
![2,4,6-trimethyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B2961592.png)





![N-benzyl-4-(1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide](/img/structure/B2961605.png)